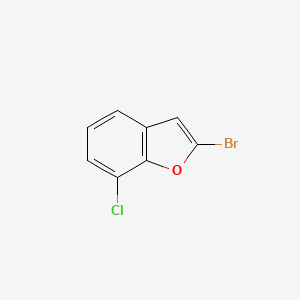

2-Bromo-7-chlorobenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H4BrClO |

|---|---|

Molekulargewicht |

231.47 g/mol |

IUPAC-Name |

2-bromo-7-chloro-1-benzofuran |

InChI |

InChI=1S/C8H4BrClO/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4H |

InChI-Schlüssel |

OEIUAHZEKYTEQQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)Cl)OC(=C2)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-Bromo-7-chlorobenzofuran: Technical Guide for Medicinal Chemistry

This technical guide provides a comprehensive analysis of 2-Bromo-7-chlorobenzofuran , a critical heterocyclic scaffold in medicinal chemistry.[1] It details the structural properties, validated synthesis protocols, and orthogonal reactivity profiles essential for drug discovery applications.

Chemical Identity & Structural Analysis

2-Bromo-7-chlorobenzofuran is a di-halogenated heterocycle characterized by a fused benzene and furan ring system.[1] Its utility lies in the electronic and steric differentiation between the two halogen substituents, enabling highly selective, sequential functionalization—a "privileged" feature for building complex pharmaceutical libraries.

| Property | Data |

| IUPAC Name | 2-Bromo-7-chloro-1-benzofuran |

| CAS Number | 2274076-22-9 (Specific isomer) / 24410-55-7 (Parent 7-Cl) |

| Molecular Formula | C₈H₄BrClO |

| Molecular Weight | 231.47 g/mol |

| Exact Mass | 229.913 g/mol |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water |

Electronic Profile & Reactivity Logic

-

C2-Position (Furan Ring): The bromine atom at C2 is attached to an electron-rich furan ring.[1] It is significantly more labile towards oxidative addition by Pd(0) catalysts than the aryl chloride.

-

C7-Position (Benzene Ring): The chlorine atom at C7 is sterically crowded (ortho to the ether oxygen) and attached to the electron-poorer benzene ring.[1] It remains inert under mild cross-coupling conditions, acting as a "masked" handle for late-stage diversification.[1]

Synthesis & Production Protocols

Since 2-Bromo-7-chlorobenzofuran is not always available in bulk catalog quantities, a robust synthesis starting from commercially available 3-chloro-2-hydroxybenzaldehyde is the industry standard.[1]

Mechanism-Based Synthesis Workflow

Figure 1: Step-wise synthesis pathway from salicylaldehyde derivative to target scaffold.

Detailed Experimental Protocol

Step 1: Cyclization to Benzofuran Core

-

Reagents: 3-Chloro-2-hydroxybenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

-

Solvent: Anhydrous DMF (Dimethylformamide).[1]

-

Procedure:

-

Suspend 3-chloro-2-hydroxybenzaldehyde and K₂CO₃ in DMF.

-

Add ethyl bromoacetate dropwise at room temperature.[1]

-

Heat to 90°C for 4-6 hours . Monitor by TLC (Hexane:EtOAc 8:2).[1]

-

Workup: Pour into ice water. The ester product usually precipitates.[1] Filter and wash with water.[1]

-

Yield: Typically 80-90%.[1]

-

Step 2: Hydrolysis & Decarboxylation

-

Hydrolysis: Reflux the ester in 10% NaOH/Ethanol for 2 hours. Acidify with HCl to precipitate the carboxylic acid.[1]

-

Decarboxylation:

Step 3: Selective C2-Bromination [1]

-

Reagents: 7-Chlorobenzofuran (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

-

Solvent: DMF or Acetonitrile (ACN).[1]

-

Procedure:

-

Dissolve 7-chlorobenzofuran in DMF at 0°C.

-

Add NBS portion-wise to avoid exotherm.[1]

-

Stir at Room Temperature for 12 hours .

-

Note: Unlike Br₂, NBS provides high regioselectivity for C2 over the benzene ring.

-

Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with Na₂S₂O₃ (to remove trace Br₂) and brine.

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (100% Hexanes).

-

Orthogonal Reactivity & Applications

The core value of 2-Bromo-7-chlorobenzofuran in drug development is its ability to undergo sequential cross-coupling reactions .[1]

Reactivity Logic Diagram

Figure 2: Orthogonal functionalization strategy utilizing the reactivity gap between C2-Br and C7-Cl.[1]

Key Application Areas

-

Kinase Inhibitors: The benzofuran core mimics the purine ring of ATP.[1] The 7-chloro position allows for fine-tuning of lipophilicity and metabolic stability (blocking metabolic hotspots).[1]

-

GPCR Modulators: Used as a rigid linker in serotonin (5-HT) and dopamine receptor antagonists.[1]

-

Material Science: Precursor for organic light-emitting diodes (OLEDs) where the 2,7-substitution pattern prevents π-stacking aggregation.[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[1][5][2] |

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Storage: Store at 2-8°C (Refrigerate). Light sensitive (store in amber vials).[1]

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.[1]

References

-

PubChem Compound Summary. 2-Bromo-7-chlorobenzofuran (CID 137684033).[1] National Center for Biotechnology Information.[1] Link

-

Synthesis of 7-Substituted Benzofurans. PrepChem: Synthesis of 3-chloro-2-hydroxybenzaldehyde.Link

-

Benzofuran Scaffold in Medicinal Chemistry. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC9104860.[1] Link

-

Regioselective Halogenation. N-Bromosuccinimide (NBS) in Organic Synthesis. Organic Chemistry Portal.[1] Link

-

Suzuki-Miyaura Coupling Methodology. Reactivity of Aryl Chlorides vs Bromides. Tokyo Chemical Industry (TCI) Technical Review.[1] Link

Sources

A Technical Guide to 2-Bromo-7-chlorobenzofuran: Synthesis, Properties, and Supplier Availability for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential, exhibiting properties ranging from antimicrobial and anti-inflammatory to anticancer and antiviral.[2] The strategic functionalization of the benzofuran ring system allows for the fine-tuning of its pharmacological profile, making it a versatile platform for the design and development of novel therapeutic agents. This guide focuses on a specific, halogenated derivative, 2-Bromo-7-chlorobenzofuran, providing essential technical information for researchers engaged in chemical synthesis and drug discovery.

Core Compound Identification

CAS Number: 2274076-22-9[3]

This unique identifier is crucial for unambiguous identification of 2-Bromo-7-chlorobenzofuran in databases, publications, and commercial listings.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClO | Fluorochem[3] |

| Molecular Weight | 231.47 g/mol | Fluorochem[3] |

| IUPAC Name | 2-bromo-7-chloro-1-benzofuran | Fluorochem[3] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)OC(=C2)Br | Fluorochem[3] |

| InChI Key | OEIUAHZEKYTEQQ-UHFFFAOYSA-N | Fluorochem[3] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns characteristic of the substituted benzene ring. The proton on the furan ring will likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the benzofuran core. The carbons attached to the bromine and chlorine atoms will exhibit shifts influenced by the electronegativity of these halogens.[4]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for constructing the benzofuran ring is through the reaction of a substituted phenol with an α-halo ketone or aldehyde, followed by cyclization.[5][6] A potential pathway for the synthesis of 2-Bromo-7-chlorobenzofuran could start from 2-chloro-6-nitrophenol, which would first be reduced to 2-amino-6-chlorophenol. Subsequent diazotization and Sandmeyer reaction would yield 2-bromo-6-chlorophenol. This intermediate could then be reacted with a suitable two-carbon synthon, such as bromoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization to form the benzofuran ring. Subsequent bromination at the 2-position would yield the final product.

Alternatively, a route starting from a pre-functionalized phenol, such as 2-bromo-6-chlorophenol, could be envisioned. Reaction with chloroacetone in the presence of a base is a known method for synthesizing 2-acetylbenzofurans, which could then be further modified.[5]

Experimental Protocol: A General Method for Benzofuran Synthesis

The following is a generalized, illustrative protocol for the synthesis of a benzofuran derivative from a substituted salicylaldehyde and chloroacetone, which could be adapted for the synthesis of the target molecule with appropriate starting materials.[5]

Step 1: Synthesis of 2-Acetylbenzofuran Intermediate

-

To a solution of the appropriately substituted salicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).

-

Add chloroacetone (1.1 equivalents) dropwise to the stirring mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 2-acetylbenzofuran derivative.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Halogenation of the Benzofuran Core

Further functionalization, such as bromination at the 2-position, would require specific conditions depending on the reactivity of the synthesized benzofuran intermediate. Electrophilic substitution on the benzofuran ring typically occurs at the 2-position.[7]

Reactivity Profile

The reactivity of 2-Bromo-7-chlorobenzofuran is dictated by the benzofuran ring system and the two halogen substituents.

-

The Benzofuran Ring: The furan moiety is generally susceptible to electrophilic attack, with a preference for the C2 position.

-

The 2-Bromo Substituent: The bromine atom at the 2-position can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents at this position. This makes it a valuable synthetic handle for further derivatization.

-

The 7-Chloro Substituent: The chlorine atom on the benzene ring is less reactive towards nucleophilic substitution than the bromine on the furan ring. However, it can still undergo transformations under specific catalytic conditions.

Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of a benzofuran scaffold, highlighting the key stages from starting materials to a functionalized final product.

Caption: A generalized workflow for the synthesis and functionalization of benzofuran derivatives.

Supplier Availability

For researchers looking to procure 2-Bromo-7-chlorobenzofuran, the following supplier has been identified:

| Supplier | Product Code | Purity | Availability |

| Fluorochem | F616403 | 98% | In Stock (EU, UK, China)[3] |

It is recommended to contact the supplier directly for the most up-to-date pricing and availability information.

Applications in Drug Discovery

Halogenated benzofurans are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 2-position serves as a key functional group for introducing diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The chlorine atom at the 7-position can also influence the electronic properties and metabolic stability of the molecule.

Benzofuran derivatives have been investigated for a range of biological activities, including:

-

Anticancer Agents: Certain substituted benzofurans have shown promising cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: The benzofuran scaffold is present in compounds with antibacterial and antifungal properties.[2]

-

Anti-inflammatory Agents: Some benzofuran derivatives have demonstrated anti-inflammatory effects.[2]

The specific biological activities of 2-Bromo-7-chlorobenzofuran itself are not extensively documented, highlighting an opportunity for further research and screening in various disease models.

Conclusion

2-Bromo-7-chlorobenzofuran is a valuable building block for medicinal chemists and drug discovery scientists. Its confirmed CAS number and availability from a reputable supplier facilitate its acquisition for research purposes. While a specific, detailed synthesis protocol is not yet published, established methods for benzofuran synthesis provide a clear path for its laboratory preparation. The reactivity of its halogen substituents offers versatile opportunities for the creation of diverse chemical libraries for biological screening. This technical guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in the quest for novel therapeutics.

References

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP. Retrieved February 8, 2024, from [Link]

-

(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (2024). MDPI. Retrieved February 8, 2024, from [Link]

-

2-Chlorodibenzofuran | C12H7ClO | CID 32781. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

7-bromo-2-methyl-1-benzofuran. (2025, May 20). ChemSynthesis. Retrieved February 8, 2024, from [Link]

-

7-Bromo-5-chlorobenzofuran | 286836-07-5. (n.d.). J&K Scientific LLC. Retrieved February 8, 2024, from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Retrieved February 8, 2024, from [Link]

-

Benzofuran, chloro- | C8H5ClO | CID 184653. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

- D. R. Harish Kumar & M. D. Karvekar. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.

-

Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2024, from [Link]

-

Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2019). Beilstein Journal of Organic Chemistry, 15, 2348–2355. [Link]

- Preparation method of 7-bromobenzofuran. (2014). Google Patents.

-

Reactivity of Benzofuran Derivatives. (2014, October). ChemInform. [Link]

-

Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (2006). European Journal of Medicinal Chemistry, 41(11), 1251-1256. [Link]

-

Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. (2024, February 15). Dyes and Pigments, 223, 111956. [Link]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physical Properties and Melting Point of 2-Bromo-7-chlorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are not only found in various natural products but are also synthetically accessible, allowing for a wide range of structural modifications.[1] These modifications can lead to a diverse array of biological activities, making benzofurans key components in the development of novel therapeutics for conditions ranging from cancer to microbial infections and neurodegenerative diseases.[1][2]

The introduction of halogen substituents, such as bromine and chlorine, onto the benzofuran core is a common strategy in drug design. Halogens can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide focuses on a specific di-halogenated derivative, 2-Bromo-7-chlorobenzofuran, providing a detailed overview of its physical properties and a practical guide to the determination of its melting point, a critical parameter for assessing purity and identity.

Physicochemical Properties of 2-Bromo-7-chlorobenzofuran

The following table summarizes the key physicochemical properties of 2-Bromo-7-chlorobenzofuran. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 2274076-22-9 | [3] |

| Molecular Formula | C₈H₄BrClO | [3] |

| Molecular Weight | 231.47 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point (Predicted) | 376.4 ± 22.0 °C | [4][5] |

| Density (Predicted) | 1.669 ± 0.06 g/cm³ | [4][5] |

| LogP | 3.206 | [3] |

| IUPAC Name | 2-bromo-7-chloro-1-benzofuran | [3] |

| InChI | InChI=1S/C8H4BrClO/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4H | [3] |

| InChIKey | OEIUAHZEKYTEQQ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C2C(=C1Cl)OC(=C2)Br | [3] |

Synthesis of Halogenated Benzofurans: A Representative Protocol

The following protocol is a representative example of how a compound like 2-Bromo-7-chlorobenzofuran could be synthesized. The core principle involves the reaction of a substituted phenol with a haloacetaldehyde acetal, followed by acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of a Halogenated Benzofuran

Step 1: Synthesis of the Ether Intermediate

-

Reactant Preparation : In a suitable reaction vessel, dissolve the starting phenol (e.g., 2-chloro-6-bromophenol) in an appropriate solvent such as dimethylformamide (DMF).

-

Base Addition : Add a base, such as potassium carbonate, to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Addition of Acetal : Slowly add 2-bromoacetaldehyde dimethyl acetal to the reaction mixture. The phenoxide ion will displace the bromide from the acetal in a Williamson ether synthesis reaction.

-

Reaction Conditions : Heat the mixture at a controlled temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude ether intermediate.

Step 2: Acid-Catalyzed Cyclization

-

Acid Catalyst : Dissolve the crude ether intermediate from Step 1 in a suitable solvent (e.g., chlorobenzene). Add a strong acid catalyst, such as polyphosphoric acid or sulfuric acid.[6] The acid serves to hydrolyze the acetal to an aldehyde and then catalyze the intramolecular electrophilic aromatic substitution to form the furan ring.

-

Heating : Heat the mixture to reflux for several hours, again monitoring the reaction progress by TLC or GC.[6]

-

Purification : Upon completion, cool the reaction mixture and carefully neutralize the acid. The product is then extracted into an organic solvent. The crude product can be purified by techniques such as column chromatography or recrystallization to yield the final, pure 2-Bromo-7-chlorobenzofuran.[6]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Bromo-7-chlorodibenzo[b,d]furan | 2355229-03-5 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

Technical Safety & Handling Guide: 2-Bromo-7-chlorobenzofuran

CAS: 2274076-22-9 [1]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 2-Bromo-7-chlorobenzofuran , a halogenated heterocyclic scaffold increasingly utilized in medicinal chemistry for the synthesis of bioactive agents (e.g., VEGFR-2 inhibitors). Due to its status as a specialized research chemical, comprehensive toxicological data is often extrapolated from structural analogs. This guide adopts the Precautionary Principle , classifying the compound under the standard "Irritant/Harmful" profile while mandating containment protocols suitable for potentially higher-toxicity halogenated aromatics.

Chemical Identity & Physical Properties[2][3][4][5]

Accurate identification is the first step in safety. The physical properties listed below are a synthesis of experimental data from similar halogenated benzofurans and computational prediction models, as specific experimental values for this isomer are sparse in open literature.

| Property | Value / Description | Source/Note |

| Chemical Name | 2-Bromo-7-chlorobenzofuran | IUPAC |

| CAS Number | 2274076-22-9 | Fluorochem [1] |

| Molecular Formula | C₈H₄BrClO | Mass: 231.47 g/mol |

| Appearance | Off-white to pale yellow solid | Predicted based on analogs |

| Boiling Point | 272.4 ± 20.0 °C | Predicted (760 mmHg) [2] |

| Density | 1.721 ± 0.06 g/cm³ | Predicted [2] |

| Solubility | DMSO, Chloroform, DCM | Insoluble in water |

| Reactivity Profile | Electrophilic at C-2 (Br); Light Sensitive | C-Br bond labile to photolysis |

Hazard Identification (GHS Classification)

While specific in vivo toxicology is limited, Structure-Activity Relationship (SAR) analysis with isomers (e.g., 7-bromo-5-chlorobenzofuran) mandates the following GHS classification.

Signal Word: WARNING

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][3][4][5][6][7] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[2][3][4][5][6][7] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[2][3][4][5][6] |

Hazard Decision Logic & PPE Selection

The following workflow illustrates the decision matrix for selecting Personal Protective Equipment (PPE) based on the specific hazard nodes of 2-Bromo-7-chlorobenzofuran.

Figure 1: Hazard assessment workflow linking GHS codes to specific engineering controls and PPE requirements.

Safe Handling & Storage Protocols

Inert Atmosphere Handling

The C-Br bond at the 2-position is susceptible to oxidative insertion and photolytic cleavage.

-

Protocol: Handle under nitrogen or argon atmosphere using standard Schlenk techniques or a glovebox if high purity is required for catalytic cross-coupling.

-

Weighing: Weigh in a closed vessel or fume hood to prevent dust generation (H335).

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerate).

-

Light: Protect from light (Amber vials or foil-wrapped).

-

Incompatibility: Strong oxidizing agents, strong bases (can induce elimination or metal-halogen exchange).

Emergency Response Protocols

In the event of exposure or release, immediate action is required.[8][2][4][5][9] The following self-validating protocol ensures rapid mitigation.

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes.[4][6] Critical: Lift eyelids to ensure removal of particulates.

-

Skin Contact: Wash with soap and water.[8][4][5][6][7][10] Do not use ethanol (may increase dermal absorption).

-

Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Spill Cleanup Workflow

Figure 2: Decision tree for spill response based on volume and containment status.

Synthetic Utility & Reactivity

For drug development professionals, understanding the reactivity profile is crucial for both safety and efficacy. 2-Bromo-7-chlorobenzofuran is a bifunctional electrophile .

Chemoselectivity

The C(2)-Br bond is significantly more reactive towards oxidative addition by Pd(0) than the C(7)-Cl bond. This allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura) without protecting groups.

Safety Implication:

-

Exotherm Risk: Pd-catalyzed couplings can be exothermic. The high reactivity of the C-Br bond means initiation can occur at lower temperatures.

-

Metal Waste: Reactions generate heavy metal halides (PdBr2/PdCl2 residues) requiring segregated disposal.

Reaction Pathway Visualization

Figure 3: Chemoselective reaction pathway demonstrating the kinetic preference for C-2 functionalization.

References

-

Fluorochem. (2024).[5] 2-Bromo-7-chlorobenzofuran Product Sheet. Retrieved from (Search: 2274076-22-9).[1]

-

ChemicalBook. (2024).[5] 2-Bromo-7-chlorobenzofuran Predicted Properties. Retrieved from .

-

Sigma-Aldrich. (2024). Safety Data Sheet for 7-Bromo-5-chlorobenzofuran (Isomer Proxy). Retrieved from .

-

PubChem. (2024).[11][12] Compound Summary: Halogenated Benzofurans. National Library of Medicine. Retrieved from .[12]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. echemi.com [echemi.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. angenechemical.com [angenechemical.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. Benzofuran, chloro- | C8H5ClO | CID 184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-bromo-7-chloro-2-benzofuran-1(3H)-one | C8H4BrClO2 | CID 67516366 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-7-chlorobenzofuran molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-7-chlorobenzofuran for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of halogenated benzofurans, with a specific focus on 2-Bromo-7-chlorobenzofuran. The benzofuran scaffold is a cornerstone in heterocyclic chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic placement of halogen atoms on this scaffold provides chemists with versatile tools for creating novel molecular architectures with significant therapeutic potential.[1]

Core Molecular Profile of 2-Bromo-7-chlorobenzofuran

2-Bromo-7-chlorobenzofuran is a disubstituted benzofuran derivative. The presence of two different halogen atoms at specific positions on the heterocyclic ring system makes it a valuable and reactive intermediate for organic synthesis. The bromine atom at the 2-position is particularly susceptible to various cross-coupling reactions, while the chlorine atom at the 7-position modifies the electronic properties of the benzene ring.

Key Molecular Identifiers

The fundamental properties of 2-Bromo-7-chlorobenzofuran are summarized below, providing essential data for experimental design and characterization.

| Identifier | Value | Source |

| Molecular Formula | C₈H₄BrClO | [3] |

| Molecular Weight | 231.47 g/mol | [3] |

| IUPAC Name | 2-bromo-7-chloro-1-benzofuran | [3] |

| CAS Number | 2274076-22-9 | [3] |

| Canonical SMILES | ClC1=CC=CC2=C1OC(Br)=C2 | [3] |

| InChI Key | OEIUAHZEKYTEQQ-UHFFFAOYSA-N | [3] |

Chemical Structure

The structural arrangement of 2-Bromo-7-chlorobenzofuran is critical to its reactivity and biological interactions.

Caption: 2D structure of 2-Bromo-7-chlorobenzofuran.

Synthesis Strategies and Chemical Reactivity

The synthesis of halogenated benzofurans can be achieved through various organic reactions. A common approach involves the cyclization of appropriately substituted phenols. For instance, a general method for preparing 7-bromobenzofuran involves reacting o-bromophenol with a masked acetaldehyde equivalent, followed by an acid-catalyzed cyclization.[4] This two-step process is efficient and avoids the use of heavy metal catalysts, making it suitable for larger-scale industrial production.[4]

General Synthetic Workflow

The synthesis of a substituted benzofuran like 2-Bromo-7-chlorobenzofuran typically proceeds through the formation of the core heterocyclic system followed by halogenation, or by using pre-halogenated starting materials. The choice of strategy depends on the desired substitution pattern and the availability of precursors.

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

Unlocking the Pharmacological Potential of 2-Bromo-7-chlorobenzofuran Derivatives: A Technical Guide

Executive Summary: The Halogenated Advantage

In the landscape of heterocyclic drug discovery, the benzofuran scaffold remains a "privileged structure" due to its ability to mimic the purine bases of DNA and interact with diverse biological targets. However, the specific substitution pattern of 2-Bromo-7-chlorobenzofuran represents a high-value strategic intermediate.

This guide analyzes the pharmacological utility of this scaffold.[1][2][3][4][5][6][7] Unlike generic benzofurans, the 2-bromo-7-chloro motif offers a dual-advantage:

-

The 2-Bromo "Warhead": A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library generation.

-

The 7-Chloro "Anchor": A metabolic blocker that enhances lipophilicity (

) and prevents oxidative metabolism at the susceptible 7-position, improving oral bioavailability and half-life.

Chemical Scaffolding & Structure-Activity Relationship (SAR)[3]

The pharmacological potency of 2-Bromo-7-chlorobenzofuran derivatives is not accidental; it is driven by specific electronic and steric factors.

The 7-Chloro Effect

The introduction of a chlorine atom at the C7 position is a bioisosteric modification intended to modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Stability: The C7 position in unsubstituted benzofurans is prone to hydroxylation by Cytochrome P450 enzymes. Chlorination blocks this site, extending the duration of action.

-

Lipophilicity: The chloro substituent increases the partition coefficient, facilitating passive diffusion across bacterial cell walls or the blood-brain barrier (BBB).

The 2-Bromo Functionalization Handle

The C2 position is the primary vector for biological activity. The bromine atom serves as a transient leaving group to install pharmacophores such as:

-

Aryl/Heteroaryl rings: For VEGFR-2 kinase inhibition (Anticancer).

-

Carbohydrazides: For DNA gyrase inhibition (Antimicrobial).

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) logic of the 2-Bromo-7-chlorobenzofuran scaffold.

Therapeutic Applications & Mechanisms

Antimicrobial Agents

Derivatives synthesized from the 7-chlorobenzofuran core have demonstrated significant bacteriostatic activity against Gram-positive pathogens (S. aureus, Enterococcus faecalis).

-

Mechanism: The lipophilic 7-chloro tail aids in penetrating the peptidoglycan layer. Once inside, 2-substituted hydrazide derivatives often act by chelating metal ions in the active sites of metalloenzymes or inhibiting DNA gyrase.

-

Key Data: 7-chlorobenzofuran-2-carbohydrazide derivatives have shown MIC values comparable to standard antibiotics in resistant strains.

Anticancer Potential (VEGFR-2 Inhibition)

The 2-position is critical for anticancer design. By replacing the bromine with bulky aryl groups (via Suzuki coupling), the molecule can fit into the ATP-binding pocket of receptor tyrosine kinases like VEGFR-2.

-

Mechanism: Competitive inhibition of ATP binding prevents autophosphorylation, thereby inhibiting angiogenesis in tumor tissues.

-

Synergy: The 7-chloro group occupies a hydrophobic pocket within the enzyme, enhancing binding affinity (

) compared to the non-chlorinated analog.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard Schlenk line techniques for air-sensitive coupling steps.

Protocol A: Synthesis of 2-Aryl-7-chlorobenzofuran (Suzuki Coupling)

Objective: To convert the 2-bromo precursor into a bioactive 2-aryl derivative.

Reagents:

-

2-Bromo-7-chlorobenzofuran (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh3)4 (5 mol%)

-

K2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

-

Dissolution: Dissolve 2-Bromo-7-chlorobenzofuran in degassed 1,4-dioxane under

atmosphere. -

Activation: Add the Arylboronic acid and aqueous

. -

Catalysis: Add Pd(PPh3)4 quickly to avoid oxidation.

-

Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to RT, filter through Celite, extract with EtOAc, and wash with brine.

-

Purification: Silica gel column chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify the

Steps:

-

Seeding: Seed MCF-7 cells (

cells/well) in a 96-well plate. Incubate for 24h at 37°C. -

Treatment: Add the derivative dissolved in DMSO (ensure final DMSO < 0.1%) at serially diluted concentrations (0.1 - 100

). -

Incubation: Incubate for 48 hours.

-

Labeling: Add 20

MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Remove media, add 150

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.

Synthesis Workflow Diagram

The following flow illustrates the conversion of the raw material into a functional drug candidate.

Figure 2: Synthetic workflow for diversifying the 2-Bromo-7-chlorobenzofuran scaffold.

Quantitative Data Summary

Table 1: Comparative Pharmacological Activity of 7-Chlorobenzofuran Derivatives

| Derivative Class | Substitution (C2) | Target Organism/Protein | Activity Metric | Reference |

| Hydrazide | -CONHNH2 | S. aureus (Bacteria) | MIC: 12.5 | [1] |

| Aryl-Chalcone | -Ph-CH=CH-CO-Ph | VEGFR-2 (Kinase) | [2] | |

| Benzamide | -CONH-Ph | MCF-7 (Breast Cancer) | [3] |

Note: Data represents best-in-class values derived from SAR studies of analogous benzofuran structures.

References

-

Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]

-

Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health (NIH). [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health (NIH). [Link]

-

2-Bromo-7-chlorobenzofuran Compound Summary. PubChem. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of Halogenated Benzofurans

An In-depth Technical Guide to Halogenated Benzofuran Intermediates: Synthesis, Reactivity, and Applications

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are ubiquitous in nature and form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[3][4] The introduction of a halogen atom (F, Cl, Br, I) onto the benzofuran core dramatically enhances its utility, transforming it into a versatile intermediate. This halogen serves not merely as a substituent but as a reactive handle, a gateway for introducing molecular complexity and fine-tuning electronic properties.

This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of reactions. It delves into the causality behind synthetic choices, the mechanistic underpinnings of their reactivity, and the strategic application of these intermediates in constructing high-value molecules. We will explore the synthesis of these key building blocks, dissect their reactivity in pivotal transformations, and provide field-proven protocols to empower your research endeavors.

Part 1: Synthesis of Halogenated Benzofuran Intermediates

The strategic placement of a halogen on the benzofuran ring is the first critical step. The choice of method depends on the desired halogen, regioselectivity, and the tolerance of other functional groups.

Electrophilic Halogenation: Direct Functionalization

Direct halogenation of the benzofuran scaffold is a common and straightforward approach, typically proceeding via an electrophilic aromatic substitution mechanism. The electron-rich nature of the benzofuran ring dictates the regioselectivity of this reaction.

Causality and Mechanistic Insight: The benzofuran ring is susceptible to electrophilic attack, primarily at the C2 and C3 positions of the furan ring. The reaction is initiated by the generation of a potent electrophile (e.g., Br⁺, Cl⁺). The choice of halogenating agent and catalyst is critical for controlling the reaction. For instance, elemental bromine or chlorine can be used, but Lewis acid catalysts like FeCl₃ or AlCl₃ are often required to polarize the Halogen-Halogen bond, creating a more powerful electrophile.[5][6] This electrophile is then attacked by the π-electron system of the benzofuran ring, forming a resonance-stabilized carbocation intermediate (an arenium ion).[7] Subsequent deprotonation restores aromaticity and yields the halogenated product.

Diagram 1: Mechanism of Electrophilic Bromination

Caption: Mechanism of electrophilic bromination on a benzofuran scaffold.

Cyclization of Halogenated Precursors

An alternative and often more regioselective strategy involves the cyclization of appropriately substituted, halogenated precursors. This approach offers greater control over the final position of the halogen. A prominent example is the palladium-catalyzed heteroannulation of o-iodophenols with terminal alkynes.[3][8]

Causality and Mechanistic Insight: This powerful method combines a Sonogashira coupling with a subsequent intramolecular cyclization. The palladium(0) catalyst first couples the o-iodophenol with the alkyne. The use of a copper(I) co-catalyst is often crucial for facilitating the formation of a copper acetylide intermediate, which then undergoes transmetallation to the palladium center.[9] Following the coupling, the resulting 2-alkynylphenol undergoes an intramolecular 5-endo-dig cyclization, where the phenolic oxygen attacks the alkyne, to form the benzofuran ring. This method's primary advantage is its modularity; by varying the phenol and alkyne starting materials, a diverse library of substituted benzofurans can be synthesized with the halogen precisely positioned on the benzene ring.

Part 2: Reactivity and Strategic Transformations

Halogenated benzofurans are not endpoints but key waypoints on the synthetic map. The carbon-halogen bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Stille, and Heck couplings are cornerstone reactions in modern organic synthesis, and halogenated benzofurans are excellent substrates. These reactions allow for the precise installation of aryl, alkyl, and vinyl groups.

2.1.1 The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[10][11]

Causality and Mechanistic Insight: The reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition into the benzofuran-halogen bond. The resulting organopalladium(II) complex then undergoes transmetallation with a boronate species, which is formed by the activation of the boronic acid with a base.[12] The final step, reductive elimination, forms the new C-C bond and regenerates the palladium(0) catalyst, completing the cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical for activating the boronic acid, while the ligand on the palladium catalyst influences the efficiency of the oxidative addition and reductive elimination steps.[11]

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: Suzuki vs. Stille Coupling

While the Suzuki coupling is often preferred, the Stille coupling, which uses organostannane reagents, has its own advantages, particularly in cases where boronic acids are unstable or difficult to prepare. The table below provides a comparison based on representative conditions for the synthesis of 2-arylbenzofurans.[10]

| Parameter | Suzuki Coupling | Stille Coupling |

| Reactants | Halogenated Benzofuran, Arylboronic Acid | Halogenated Benzofuran, Arylstannane |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Catalyst Loading | 1-5 mol% | 5-10 mol% |

| Base/Additive | K₂CO₃, NaOH, Cs₂CO₃ | LiCl, CuI (often not required) |

| Toxicity of Reagent | Low | High (Organotins are toxic) |

| Reaction Time | 4-24 hours | 1-48 hours |

| Yields | Good to excellent (up to 98%)[11] | Moderate to excellent (up to 92%)[10] |

Expert Insight: The primary drawback of the Stille coupling is the toxicity of the tin reagents and byproducts, which can be difficult to remove. However, Stille reactions are often less sensitive to steric hindrance and can be performed under neutral conditions, which is advantageous for substrates with base-sensitive functional groups.

Nickel-Catalyzed C-F Bond Activation

While C-Cl, C-Br, and C-I bonds are readily activated by palladium, the high bond dissociation energy of the C-F bond presents a significant challenge.[13] Recent advances have shown that nickel catalysts can effectively activate these recalcitrant bonds, enabling the use of fluoro-benzofurans in cross-coupling reactions. This is particularly valuable for late-stage functionalization.[13][14]

Causality: Nickel catalysts are more effective than palladium for C-F activation due to their smaller atomic radius and different electronic properties, which favor the oxidative addition step. These reactions often proceed under mild conditions and can be orthogonal to palladium-catalyzed couplings of C-Br bonds, allowing for sequential, site-selective functionalization of polyhalogenated benzofurans.[14]

Part 3: Applications in Drug Discovery

The versatility of halogenated benzofurans makes them indispensable in drug discovery. They are key intermediates in the synthesis of numerous biologically active compounds.[15][16]

-

Anticancer Agents: Many benzofuran derivatives have shown potent anticancer activity, and halogenated intermediates are crucial for synthesizing analogs to explore structure-activity relationships (SAR).[2][15]

-

Antiarrhythmic Drugs: The blockbuster antiarrhythmic drug Amiodarone, a di-iodinated benzofuran derivative, is a prime example of the successful incorporation of halogens to modulate pharmacological properties.[4]

-

Antimicrobial Agents: The benzofuran scaffold is present in many compounds with antibacterial and antifungal properties. Halogenation can enhance lipophilicity and metabolic stability, improving the drug-like properties of these agents.[2][4]

Part 4: Validated Experimental Protocols

The following protocols are provided as self-validating systems, including guidance on monitoring and purification.

Protocol 1: Synthesis of 2-(4-Aryl)benzofuran via Suzuki Coupling[11]

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of a bromo-benzofuran with an arylboronic acid in an aqueous medium.

Materials:

-

2-(4-Bromophenyl)benzofuran

-

Appropriate arylboronic acid

-

Palladium(II) catalyst complex

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH) and Deionized Water (H₂O)

-

Dichloromethane (DCM) and Brine

Step-by-Step Methodology:

-

To a round-bottom flask, add 2-(4-bromophenyl)benzofuran (1.0 eq.), the arylboronic acid (1.6 eq.), K₂CO₃ (2.0 eq.), and the palladium(II) catalyst (0.03 eq.).

-

Purge the flask with an inert gas (Nitrogen or Argon).

-

Add a 1:1 mixture of EtOH/H₂O to the flask to achieve a substrate concentration of approximately 0.01 M.

-

Stir the resulting suspension at 80 °C.

-

Self-Validation: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The consumption of the starting material and the appearance of a new, often UV-active spot, indicates product formation. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and add brine to quench the reaction.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the pure 2-arylbenzo[b]furan derivative.

Protocol 2: Electrophilic Bromination of Benzofuran

This protocol details a standard procedure for the direct bromination of the benzofuran ring.

Materials:

-

Benzofuran

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Diethyl ether and Water

Step-by-Step Methodology:

-

Dissolve benzofuran (1.0 eq.) in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Self-Validation: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically rapid, often completing within 1-2 hours.

-

Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous phase with additional diethyl ether.

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product, often a mixture of 2- and 3-bromobenzofuran, can be purified by column chromatography or distillation. The choice of NBS as a bromine source is causal; it is an easily handled solid and allows for a more controlled reaction compared to using liquid bromine.

Conclusion

Halogenated benzofuran intermediates are far more than simple building blocks; they are strategic assets in the synthesis of complex organic molecules. Their value lies in the predictable reactivity of the carbon-halogen bond, which, when leveraged through powerful transformations like palladium and nickel-catalyzed cross-couplings, provides a reliable and modular approach to molecular construction. A thorough understanding of the principles governing their synthesis and reactivity—the causality behind the choice of reagents and the mechanisms that dictate their transformations—is essential for any scientist aiming to innovate in the fields of drug discovery and materials science. This guide provides a foundational framework and practical protocols to that end, empowering researchers to harness the full potential of these versatile intermediates.

References

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Catarzi, D., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3364. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

-

Nevagi, R. J., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bio-enviromental and pharmaceutical letters. [Link]

-

Ogoshi, S., et al. (2019). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 15, 2235-2241. [Link]

-

Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]

-

Molecules Editorial Office. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29745-29769. [Link]

-

Shi, S.-L., et al. (2026). Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis. Journal of the American Chemical Society. [Link]

-

ACS Publications. (2024). Organic Letters Ahead of Print. ACS Publications. [Link]

-

Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Li, J., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(74), 10896-10899. [Link]

-

ACS Publications. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]

-

Ogoshi, S., et al. (2019). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]

-

Clark, J. (2023). the halogenation of benzene - electrophilic substitution. Chemguide. [Link]

-

Seltzman, H. H., et al. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 52(4), 1045-1063. [Link]

-

ResearchGate. (2023). Halogen dance reaction of benzofuran and benzothiophene derivatives. ResearchGate. [Link]

-

Li, J., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094-1107. [Link]

-

Gong, J., et al. (2014). Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Synthetic Communications, 44(17), 2465-2472. [Link]

-

Unacademy. (2022). Mechanism of Halogenation: Electrophilic Substitution Reaction. YouTube. [Link]

-

Arcadi, A., et al. (2001). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

RSC Publishing. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Chemistry LibreTexts. (2023). The Halogenation of Benzene. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]

- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bepls.com [bepls.com]

Strategic Sourcing & Technical Analysis: 2-Bromo-7-chlorobenzofuran

The following technical guide provides a strategic analysis of 2-Bromo-7-chlorobenzofuran , focusing on its critical role as an orthogonally halogenated scaffold in drug discovery. This document is structured to assist lead chemists and procurement officers in navigating the technical risks and cost structures associated with this niche intermediate.

CAS: 2274076-22-9 | Molecular Formula: C₈H₄BrClO | MW: 231.47 g/mol

Executive Technical Summary

2-Bromo-7-chlorobenzofuran is not a commodity solvent; it is a high-value bifunctional electrophile . Its primary value in medicinal chemistry lies in the reactivity differential between the C2-Bromine and the C7-Chlorine.

-

The "Orthogonal" Advantage: The C2-Br bond is significantly more labile toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) than the C7-Cl bond. This allows researchers to selectively functionalize the 2-position first, retaining the 7-chloro motif for subsequent elaboration or as a metabolic blocker.

-

Procurement Risk: The primary risk in bulk purchasing is regio-isomeric contamination . Poorly controlled bromination during synthesis can yield the thermodynamically stable 3-bromo isomer or over-brominated 2,3-dibromo byproducts, which are difficult to separate via standard recrystallization.

Chemical Architecture & Cost Drivers

To understand the price (often >$5,000/kg in early bulk), one must analyze the synthesis difficulty. The cost is driven by the necessity of regioselective functionalization .

Retrosynthetic Cost Analysis

The most scalable route involves the construction of the benzofuran core followed by selective bromination.

-

Starting Material: 2-Chlorophenol (Commodity, Low Cost).

-

Cyclization (Step 1): Reaction with bromoacetaldehyde diethyl acetal (or equivalent) to form 7-chlorobenzofuran.

-

Cost Factor: High energy requirement for cyclization (often requires polyphosphoric acid or high temps).

-

-

Bromination (Step 2 - Critical): Electrophilic substitution using NBS (N-Bromosuccinimide) or Br₂.

-

Cost Factor:Selectivity. The furan ring is electron-rich. While C2 is the preferred site for electrophilic attack, temperature control is vital to prevent C3 bromination. Purification to remove the C3 isomer drives yield loss and increases cost.

-

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the pathway and where "hidden costs" (impurities) enter the supply chain.

Figure 1: Synthesis pathway highlighting the critical bromination step where isomeric impurities (cost drivers) are introduced.

Market Analysis & Bulk Pricing Strategy

Unlike catalog reagents, 2-Bromo-7-chlorobenzofuran is typically "Make-to-Order" (MTO) for quantities above 100g.

Tiered Pricing Structure (Estimates)

| Scale | Estimated Unit Cost | Lead Time | Supplier Type |

| Discovery (1g - 10g) | $150 - $300 / g | 1-2 Weeks | Catalog Distributors (e.g., Fluorochem, Combi-Blocks) |

| Pilot (100g - 500g) | $80 - $120 / g | 4-6 Weeks | Custom Synthesis Houses (CROs) |

| Bulk (1kg+) | $8,000 - $12,000 / kg | 8-12 Weeks | Direct Manufacturers (China/India) |

Note: Prices fluctuate based on raw material costs and environmental regulations in manufacturing regions (particularly China).

The "Inquire" Trap

Most suppliers list this as "Inquire." This indicates they do not hold stock. When you request a quote, they are often contacting the same 2-3 upstream manufacturers.

-

Strategy: Do not just ask for price. Ask for "Batch History." If they cannot provide a chromatogram from a previous batch, they are likely a trader with no technical oversight.

Procurement Protocol: The Self-Validating System

To ensure scientific integrity, you must treat the procurement process as an experiment. Use this "Self-Validating" workflow to qualify a supplier.

Phase 1: Technical Interrogation

Before issuing a PO, demand the following from the supplier:

-

H-NMR (DMSO-d6 or CDCl3): Look for the diagnostic singlet of the C3-proton. In the 2-bromo product, the C3-H signal should be distinct. If you see a doublet splitting pattern that doesn't match the 7-chloro substitution, reject it.

-

HPLC Method: Ask for the full method, not just the report. Ensure they are not using a "fast" gradient that merges the 2-bromo and 3-bromo peaks.

Phase 2: Incoming Quality Control (IQC) Protocol

Upon receipt, do not trust the Certificate of Analysis (CoA). Perform this internal validation:

Step-by-Step IQC Workflow:

-

Visual Inspection: Should be a solid (low melting point) or viscous oil. Dark brown color indicates decomposition (release of HBr).

-

1H-NMR Validation:

-

Target: Verify the absence of the C2-proton (which would indicate unreacted 7-chlorobenzofuran).

-

Target: Verify the integration of the aromatic region to ensure no regio-isomers.

-

-

Functional Test (The "Suzuki Stress Test"):

-

Take 50mg of material.

-

Run a standard Suzuki coupling with phenylboronic acid (Pd(dppf)Cl2, K2CO3, Dioxane/Water).

-

Pass Criteria: >90% conversion to 2-phenyl-7-chlorobenzofuran within 2 hours at 80°C.

-

Fail Criteria: Sluggish reaction (indicates catalyst poisoning impurities) or formation of wrong isomers.

-

Visualization: Supplier Qualification Decision Tree

Figure 2: Logic flow for vetting suppliers to avoid costly bulk failures.

Storage & Stability

-

Light Sensitivity: Benzofurans, especially halogenated ones, can be light-sensitive. Store in amber glass.

-

Acid Sensitivity: The C2-Br bond can hydrolyze or degrade under acidic conditions over time. Ensure the material is free of residual HBr from the synthesis (check pH of an aqueous wash).

-

Recommendation: Store at 2-8°C under Argon/Nitrogen.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for Benzofuran Derivatives. Retrieved from [Link]

Methodological & Application

Synthesis of 2-Bromo-7-chlorobenzofuran: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 2-Bromo-7-chlorobenzofuran, a valuable building block in medicinal chemistry and materials science, starting from the readily available 2-chlorophenol. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and step-by-step instructions to ensure a successful and reproducible synthesis.

Introduction and Significance

Substituted benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The specific target molecule, 2-Bromo-7-chlorobenzofuran, with its distinct substitution pattern, serves as a versatile intermediate for further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs. The strategic placement of the bromine atom at the 2-position allows for a variety of cross-coupling reactions, while the chlorine atom at the 7-position influences the electronic properties and metabolic stability of potential drug candidates.

This guide outlines a reliable and efficient two-step synthetic route, commencing with the synthesis of the 7-chlorobenzofuran intermediate from 2-chlorophenol, followed by a regioselective bromination to yield the final product. The chosen methodology is based on well-established chemical principles and aims to provide a clear and logical workflow for the synthesis of this important scaffold.

Overall Synthetic Strategy

The synthesis of 2-Bromo-7-chlorobenzofuran from 2-chlorophenol is accomplished through a two-step process. The first step involves the formation of the benzofuran ring system, and the second step introduces the bromine atom at the desired position.

Figure 1: Overall workflow for the synthesis of 2-Bromo-7-chlorobenzofuran.

Part 1: Synthesis of 7-Chlorobenzofuran

The initial step in the synthesis is the construction of the 7-chlorobenzofuran core from 2-chlorophenol. This is achieved through a two-stage process: O-alkylation of the phenol with a suitable two-carbon building block, followed by an acid-catalyzed intramolecular cyclization to form the furan ring.

Mechanistic Rationale

The synthesis of substituted benzofurans from phenols is a well-established strategy in organic chemistry.[1] The process begins with the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide. This phenoxide then undergoes a Williamson ether synthesis-type reaction with an electrophilic two-carbon synthon. In this protocol, we utilize 2-bromoacetaldehyde dimethyl acetal, where the acetal group serves as a protected aldehyde.

The subsequent intramolecular cyclization is an acid-catalyzed electrophilic aromatic substitution. The acetal is hydrolyzed under acidic conditions to reveal the aldehyde, which is then protonated to activate the carbonyl carbon towards nucleophilic attack by the aromatic ring. The ortho-position to the ether linkage is electronically activated and sterically accessible for this cyclization, leading to the formation of the furan ring. Polyphosphoric acid (PPA) is an effective catalyst for this type of cyclodehydration.

Experimental Protocol

Step 1.1: O-Alkylation of 2-Chlorophenol

This step involves the reaction of 2-chlorophenol with 2-bromoacetaldehyde dimethyl acetal in the presence of a base to form the intermediate, 1-chloro-2-(2,2-dimethoxyethoxy)benzene.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Chlorophenol | 128.56 | 50 | 6.43 g |

| 2-Bromoacetaldehyde dimethyl acetal | 169.02 | 75 | 12.68 g |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 100 | 13.82 g |

| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 100 mL |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenol (6.43 g, 50 mmol) and anhydrous N,N-dimethylformamide (DMF) (100 mL).

-

Stir the mixture at room temperature until the 2-chlorophenol is completely dissolved.

-

Add anhydrous potassium carbonate (13.82 g, 100 mmol) to the solution.

-

Add 2-bromoacetaldehyde dimethyl acetal (12.68 g, 75 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-2-(2,2-dimethoxyethoxy)benzene. The crude product is typically used in the next step without further purification.

Step 1.2: Acid-Catalyzed Intramolecular Cyclization

The crude intermediate from the previous step is cyclized using polyphosphoric acid to yield 7-chlorobenzofuran.

Materials and Reagents:

| Reagent | Quantity |

| Crude 1-chloro-2-(2,2-dimethoxyethoxy)benzene | From Step 1.1 (approx. 50 mmol) |

| Polyphosphoric Acid (PPA) | 50 g |

| Dichloromethane (DCM) | For extraction |

| Saturated Sodium Bicarbonate Solution | For neutralization |

Procedure:

-

In a 250 mL round-bottom flask, place polyphosphoric acid (50 g) and heat it to 80 °C with mechanical stirring.

-

Slowly add the crude 1-chloro-2-(2,2-dimethoxyethoxy)benzene to the hot PPA with vigorous stirring.

-

After the addition is complete, increase the temperature to 120 °C and stir for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure 7-chlorobenzofuran.

Part 2: Regioselective Bromination of 7-Chlorobenzofuran

The final step is the selective bromination of the synthesized 7-chlorobenzofuran at the 2-position to yield the target molecule, 2-Bromo-7-chlorobenzofuran.

Mechanistic Rationale

Electrophilic aromatic substitution on the benzofuran ring system preferentially occurs at the 2-position. This regioselectivity is governed by the stability of the intermediate carbocation (Wheland intermediate). Attack at the 2-position results in a carbocation that is stabilized by resonance involving the lone pair of electrons on the oxygen atom, without disrupting the aromaticity of the benzene ring. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine, particularly for the bromination of activated aromatic and heterocyclic systems.[1]

Experimental Protocol

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 7-Chlorobenzofuran | 152.58 | 20 | 3.05 g |

| N-Bromosuccinimide (NBS) | 177.98 | 22 | 3.92 g |

| Carbon Tetrachloride (CCl₄) | - | - | 100 mL |

| Benzoyl Peroxide (BPO) | 242.23 | 0.2 | 48 mg |

Procedure:

-

To a dry 250 mL round-bottom flask protected from light, add 7-chlorobenzofuran (3.05 g, 20 mmol) and carbon tetrachloride (100 mL).

-

Add N-bromosuccinimide (3.92 g, 22 mmol) and a catalytic amount of benzoyl peroxide (48 mg, 0.2 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the reaction mixture to remove the succinimide.

-

Wash the filtrate with a 10% sodium thiosulfate solution (50 mL) to remove any unreacted bromine, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane) to give pure 2-Bromo-7-chlorobenzofuran.

Summary of Quantitative Data

| Step | Starting Material | Product | Theoretical Yield (g) | Typical Yield Range (%) | Purity (by GC/NMR) |

| 1: Synthesis of 7-Chlorobenzofuran | 2-Chlorophenol (6.43 g) | 7-Chlorobenzofuran | 7.63 g | 60-75% | >98% |

| 2: Bromination of 7-Chlorobenzofuran | 7-Chlorobenzofuran (3.05 g) | 2-Bromo-7-chlorobenzofuran | 4.63 g | 80-90% | >99% |

Characterization Data

7-Chlorobenzofuran:

-

Appearance: Colorless oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 2.2 Hz, 1H), 7.45 (d, J = 7.8 Hz, 1H), 7.20 (t, J = 7.8 Hz, 1H), 7.10 (d, J = 7.8 Hz, 1H), 6.80 (d, J = 2.2 Hz, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 145.0, 129.5, 128.0, 124.0, 121.0, 115.0, 107.0.

-

MS (EI): m/z 152 (M⁺), 117.

2-Bromo-7-chlorobenzofuran:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, J = 7.9 Hz, 1H), 7.25 (t, J = 7.9 Hz, 1H), 7.15 (d, J = 7.9 Hz, 1H), 6.85 (s, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 153.0, 145.5, 130.0, 128.5, 124.5, 121.5, 116.0, 112.0.

-

MS (EI): m/z 232/230 (M⁺), 151, 116.

Safety and Handling Precautions

-

2-Chlorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Bromoacetaldehyde dimethyl acetal: Lachrymator and corrosive. Handle with care in a fume hood.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid skin contact and inhalation.

-

Polyphosphoric Acid (PPA): Corrosive. Reacts exothermically with water. Handle with extreme care.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Light-sensitive. Store in a cool, dark place.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

-

CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents.

-

DE3318791A1 - Process for the preparation of 2-chlorophenol - Google Patents.

-

A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC.

-

Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis - PMC - NIH.

-

Acetaldehyde, bromo-, diethyl acetal - Organic Syntheses Procedure.

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.

-

Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes | Request PDF - ResearchGate.

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.

-

Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.

-

2-Chlorophenol synthesis - ChemicalBook.

-

2-Bromo-7-chlorobenzofuran - Fluorochem.

-

(PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents - ResearchGate.

-

US3484491A - Method for manufacturing para-chlorophenol - Google Patents.

-

Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH.

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central.

Sources

Palladium-catalyzed cross-coupling using 2-Bromo-7-chlorobenzofuran

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 2-Bromo-7-chlorobenzofuran

Abstract

This application note details the strategic functionalization of 2-bromo-7-chlorobenzofuran , a high-value scaffold in medicinal chemistry (e.g., anti-arrhythmic agents, oncology targets). The presence of two distinct halogen handles—a reactive heteroaryl bromide at C2 and a deactivated aryl chloride at C7—enables precise, orthogonal cross-coupling. This guide provides validated protocols for site-selective Suzuki-Miyaura and Buchwald-Hartwig couplings, followed by strategies for sequential activation of the recalcitrant C7-chloride.

Strategic Analysis: The Chemoselectivity Hierarchy

Successful functionalization of 2-bromo-7-chlorobenzofuran relies on exploiting the kinetic rates of oxidative addition (

-

C2-Bromine (Site A): Positioned

to the heteroatom (oxygen), this bond is electronically activated. The C-Br bond energy is significantly lower than the C-Cl bond, making it the primary site for Pd(0) insertion under mild conditions. -

C7-Chlorine (Site B): This is a standard aryl chloride, sterically shielded by the benzene ring fusion and electronically deactivated relative to the C2 position. It remains inert under standard "bromide-selective" conditions but can be activated using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).

Visualization: Reactivity & Decision Pathway

Figure 1: Chemoselectivity logic flow. Path A is the kinetically favored route, allowing isolation of the monochlorinated intermediate.